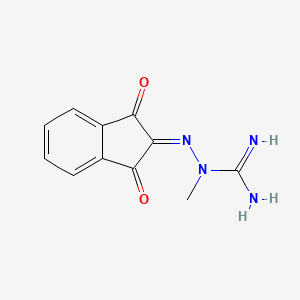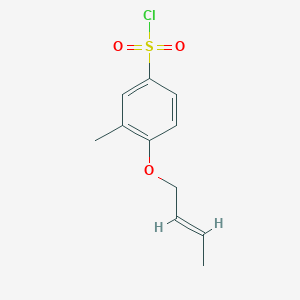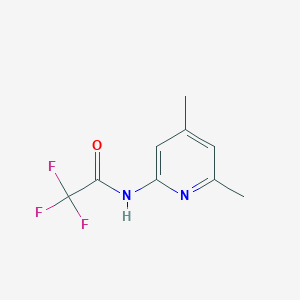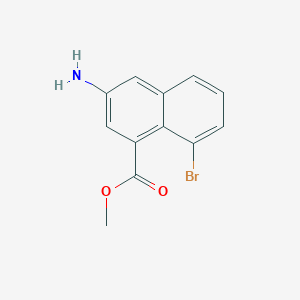
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indene core with a dioxo group and a hydrazine carboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with 1-methylhydrazine-1-carboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-methylhydrazine-1-carboximidamide can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydro-2H-indene-2-carbaldehyde: A precursor in the synthesis of the compound.
1-Methylhydrazine-1-carboximidamide: Another precursor used in the synthesis.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate: A structurally related compound with different functional groups.
Eigenschaften
Molekularformel |
C11H10N4O2 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-[(1,3-dioxoinden-2-ylidene)amino]-1-methylguanidine |
InChI |
InChI=1S/C11H10N4O2/c1-15(11(12)13)14-8-9(16)6-4-2-3-5-7(6)10(8)17/h2-5H,1H3,(H3,12,13) |
InChI-Schlüssel |
MBEAQTGLYSYTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=N)N)N=C1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)


![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)

